molecular formula C13H17NO3 B048090 Trans Methyl O-benzyl-L-4-hydroxyproline CAS No. 113490-76-9

Trans Methyl O-benzyl-L-4-hydroxyproline

Cat. No.: B048090
CAS No.: 113490-76-9
M. Wt: 235.28 g/mol
InChI Key: GYBYGFMCYASWNS-NEPJUHHUSA-N
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Scientific Research Applications

Trans Methyl O-benzyl-L-4-hydroxyproline has extensive applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in collagen synthesis and its impact on cellular processes.

    Medicine: Utilized in the development of pharmaceuticals, including antibiotics and enzyme inhibitors.

    Industry: Employed in the production of cosmetics and nutritional supplements

Future Directions

The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation, the yield increased by 63.1% compared with the highest existing reported yield . This study presents a strategy for establishing a microbial cell factory capable of producing T-4-HYP at high levels, making it suitable for large-scale industrial production . Additionally, this study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .

Biochemical Analysis

Biochemical Properties

Trans Methyl O-benzyl-L-4-hydroxyproline plays a significant role in biochemical reactions. It is involved in the synthesis of trans-4-hydroxyproline (T-4-HYP), a promising intermediate in the synthesis of antibiotic drugs . The metabolic flux of α-ketoglutarate in the TCA cycle was enhanced by key point modifications, and the heterologous phosphoenolketolase (NOG) pathway was introduced to redirect the carbon flux from glucose to acetyl-CoA, which enhanced the carbon flux of the TCA cycle .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle . It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that it could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans Methyl O-benzyl-L-4-hydroxyproline typically involves the protection of the hydroxyl group of trans-4-hydroxyproline followed by methylation and benzylation. The reaction conditions often include the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) for the hydroxyl group and subsequent methylation using methyl iodide in the presence of a base like sodium hydride. Benzylation is achieved using benzyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound involves microbial fermentation processes. A basic strain, such as HYP-1, is developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline. The biosynthetic pathway is strengthened while branching pathways are disrupted, resulting in increased metabolic flow of α-ketoglutarate in the tricarboxylic acid cycle. The fermentation process is optimized using a continuous feeding method to control dissolved oxygen concentrations and supplement reduced iron for hydroxylation .

Chemical Reactions Analysis

Types of Reactions

Trans Methyl O-benzyl-L-4-hydroxyproline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ketone can be reduced back to the hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its benzyl and methyl groups provide additional stability and reactivity compared to other derivatives .

Properties

IUPAC Name

methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBYGFMCYASWNS-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428634
Record name Trans Methyl O-benzyl-L-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113490-76-9
Record name Trans Methyl O-benzyl-L-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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